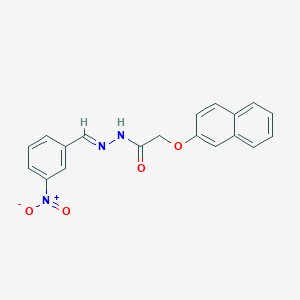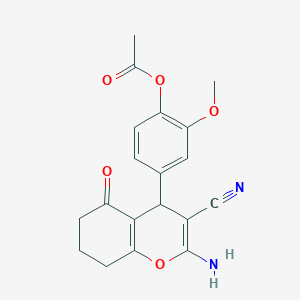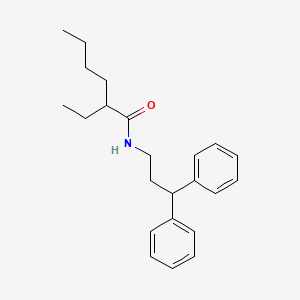![molecular formula C24H24N2O2 B11689016 N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B11689016.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a benzoxazole moiety linked to an adamantane structure via a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling with Phenyl Ring: The benzoxazole is then coupled with a phenyl ring through a substitution reaction.
Attachment to Adamantane: The final step involves attaching the benzoxazole-phenyl intermediate to an adamantane carboxylic acid derivative using amide bond formation techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the benzoxazole or adamantane.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoxazole derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Applications De Recherche Scientifique
N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mécanisme D'action
The mechanism by which N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, while the adamantane structure provides stability and enhances binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(1,3-Benzoxazol-2-yl)phenyl]nicotinamide
- 4,4’-Bis(2-benzoxazolyl)stilbene
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide is unique due to the presence of the adamantane structure, which imparts additional stability and enhances its binding properties compared to other benzoxazole derivatives. This makes it particularly valuable in applications requiring robust and stable compounds.
Propriétés
Formule moléculaire |
C24H24N2O2 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H24N2O2/c27-23(24-12-15-9-16(13-24)11-17(10-15)14-24)25-19-7-5-18(6-8-19)22-26-20-3-1-2-4-21(20)28-22/h1-8,15-17H,9-14H2,(H,25,27) |
Clé InChI |
SYNMRUVBOFMBHY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11688954.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11688955.png)
![N'-(2,4-dichlorobenzoyl)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B11688958.png)




![2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11688994.png)

![4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide](/img/structure/B11689012.png)
